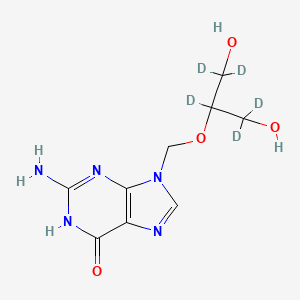

Ganciclovir-d5

描述

更昔洛韦-d5 是更昔洛韦的氘标记类似物,更昔洛韦是一种有效的抗病毒剂,主要用于治疗巨细胞病毒感染。 在更昔洛韦分子中掺入氘原子可以提高其代谢稳定性并延长其半衰期,使其成为药代动力学研究和治疗应用中的宝贵工具 .

作用机制

更昔洛韦-d5 通过抑制病毒 DNA 的复制来发挥其抗病毒作用。该化合物被病毒胸腺嘧啶激酶磷酸化,形成更昔洛韦-d5 三磷酸酯,其选择性地抑制病毒 DNA 聚合酶。 这种抑制阻止了病毒 DNA 的延伸,从而阻止了病毒复制 .

生化分析

Biochemical Properties

Ganciclovir-d5 interacts with various enzymes and proteins in biochemical reactions. It undergoes triphosphorylation to become active, with the initial monophosphorylation catalyzed by UL97-encoded kinase and subsequently by cellular kinases . The deuterium labeling can increase the metabolic stability of the drug due to the higher strength of the C–D bond compared to the C–H bond .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It inhibits viral deoxyribonucleic acid (DNA) synthesis through competitive incorporation during viral DNA synthesis, leading to DNA chain termination . It is effective against cytomegalovirus, human herpes virus infections, and even against pneumonia, encephalitis, and gastrointestinal diseases .

Molecular Mechanism

The molecular mechanism of action of this compound involves its conversion into an active form through triphosphorylation. The active form of this compound competitively incorporates into the viral DNA during synthesis, causing premature termination of the DNA chain .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, this compound exhibits stable effects on cellular function. The deuterium incorporation in this compound and its prodrug was >98%, indicating no loss of deuterium by exchange in the course of synthesis .

Metabolic Pathways

This compound is involved in metabolic pathways related to antiviral medication. It undergoes triphosphorylation to become active, with the initial monophosphorylation catalyzed by UL97-encoded kinase and subsequently by cellular kinases .

准备方法

合成路线和反应条件

更昔洛韦-d5 的合成涉及使用市售的甘油-d5 作为起始原料。合成路线包括几个关键步骤:

羟基保护: 用新戊酰氯在吡啶中处理甘油-d5 以保护羟基,形成双新戊酰酯中间体.

中间体的形成: 然后将保护的中间体与乙酸和乙酸酐的混合物在室温下于二甲基亚砜中反应,生成甲硫基甲氧基衍生物.

最终脱保护和环化: 最后一步涉及脱保护和环化,形成更昔洛韦-d5.

工业生产方法

更昔洛韦-d5 的工业生产遵循类似的合成路线,但规模更大,优化反应条件以确保高产率和纯度。 在工业环境中,通常使用自动化合成和纯化技术,例如高效液相色谱 .

化学反应分析

反应类型

更昔洛韦-d5 会发生各种化学反应,包括:

氧化: 更昔洛韦-d5 可以被氧化形成相应的醛或羧酸衍生物。

还原: 还原反应可以将更昔洛韦-d5 转化为其醇衍生物。

取代: 亲核取代反应可以在更昔洛韦-d5 分子中引入不同的官能团。

常用试剂和条件

氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

取代: 在取代反应中使用叠氮化钠和硫醇等亲核试剂。

形成的主要产物

科学研究应用

更昔洛韦-d5 具有广泛的科学研究应用:

药代动力学研究: 用作质谱法中的一种内标,用于研究更昔洛韦及其类似物的药代动力学.

抗病毒研究: 用于开发和测试针对巨细胞病毒和其他疱疹病毒的抗病毒疗法.

代谢稳定性研究: 氘标记有助于研究更昔洛韦的代谢稳定性和降解途径.

药物开发: 用于设计和合成具有改进药理学特性的新型抗病毒剂.

相似化合物的比较

类似化合物

阿昔洛韦: 另一种用于治疗疱疹病毒感染的抗病毒剂。

伐昔洛韦: 更昔洛韦的 prodrug,具有改善的口服生物利用度。

西多福韦: 一种用于治疗艾滋病患者的巨细胞病毒视网膜炎的抗病毒剂。

更昔洛韦-d5 的独特性

更昔洛韦-d5 的独特性在于其氘标记,与非氘标记的更昔洛韦相比,它可以提高其代谢稳定性并延长其半衰期。 这使其在药代动力学研究和治疗应用中特别有价值 .

生物活性

Ganciclovir-d5 is a deuterated derivative of ganciclovir, an antiviral medication primarily used for the treatment of cytomegalovirus (CMV) infections. The incorporation of deuterium atoms enhances the compound's stability and allows for more precise analytical measurements, making it a valuable tool in pharmacokinetic studies and antiviral research.

This compound retains the core structure of ganciclovir, which is a nucleoside analogue that mimics deoxyguanosine. This structural similarity enables it to inhibit viral DNA synthesis by interfering with the function of viral DNA polymerase. The mechanism involves several phosphorylation steps:

- Phosphorylation by UL97 : this compound is phosphorylated to ganciclovir monophosphate by the UL97 viral kinase.

- Further Phosphorylation : It is then converted to its active form, ganciclovir triphosphate, by cellular kinases.

- Incorporation into Viral DNA : Ganciclovir triphosphate is incorporated into viral DNA, leading to chain termination and inhibition of viral replication .

Antiviral Efficacy

Research indicates that this compound exhibits antiviral activity against CMV similar to its parent compound. Effective concentrations in biological assays have been reported to range from 1.3 µM to 70 µM in plaque reduction assays.

Comparative Antiviral Activity

| Compound | IC50 (µM) | Primary Use |

|---|---|---|

| Ganciclovir | 0.6 - 1.7 | CMV infections |

| This compound | Similar | CMV infections |

| Foscarnet | Variable | CMV infections resistant to ganciclovir |

Note: IC50 values indicate the concentration required to inhibit viral replication by 50% .

Pharmacokinetics and Therapeutic Drug Monitoring

This compound serves as an internal standard in therapeutic drug monitoring (TDM) due to its unique isotopic signature, allowing for accurate quantification of ganciclovir levels in biological samples . Studies have shown significant interindividual variability in pharmacokinetic parameters, emphasizing the importance of TDM for optimizing dosing regimens and minimizing toxicity .

Key Pharmacokinetic Findings

- Absorption : Ganciclovir is typically administered intravenously or orally as valganciclovir, which is hydrolyzed to ganciclovir postabsorption.

- Distribution : High interindividual variability in volume of distribution (Vd) and clearance (CL) has been observed.

- Half-life : The elimination half-life varies based on individual patient characteristics and concurrent medications.

Case Studies and Clinical Applications

-

CMV Retinitis Treatment :

A case study reported a patient with ganciclovir-resistant CMV retinitis who showed improvement after switching back to ganciclovir treatment following failure with foscarnet. This highlights the potential efficacy of this compound even in resistant strains under specific circumstances . -

Prophylactic Use in Immunocompromised Patients :

In patients with advanced AIDS, prophylactic oral ganciclovir significantly reduced the risk of developing CMV disease compared to placebo, demonstrating its critical role in managing opportunistic infections .

属性

IUPAC Name |

2-amino-9-[(1,1,2,3,3-pentadeuterio-1,3-dihydroxypropan-2-yl)oxymethyl]-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N5O4/c10-9-12-7-6(8(17)13-9)11-3-14(7)4-18-5(1-15)2-16/h3,5,15-16H,1-2,4H2,(H3,10,12,13,17)/i1D2,2D2,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRSCQMHQWWYFCW-QJWYSIDNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1COC(CO)CO)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])(C([2H])([2H])O)OCN1C=NC2=C1N=C(NC2=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20747849 | |

| Record name | 2-Amino-9-({[1,3-dihydroxy(~2~H_5_)propan-2-yl]oxy}methyl)-3,9-dihydro-6H-purin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189966-73-1 | |

| Record name | 2-Amino-9-({[1,3-dihydroxy(~2~H_5_)propan-2-yl]oxy}methyl)-3,9-dihydro-6H-purin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: Can you elaborate on the analytical methods employed in the studies utilizing Ganciclovir-d5?

A2: Both studies employed a highly sensitive and specific technique called Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify Ganciclovir in human plasma. [, ] This method involves separating the analytes of interest (Ganciclovir and this compound) based on their physicochemical properties using liquid chromatography. Subsequently, the separated components are detected and quantified by mass spectrometry based on their unique mass-to-charge ratios. This combined approach allows for accurate and sensitive measurement of Ganciclovir concentrations even in the presence of other compounds within the plasma samples.

Q2: What advantages does the use of solid-phase extraction (SPE) offer in the analysis of Valganciclovir and Ganciclovir, as mentioned in one of the studies?

A3: One study utilized solid-phase extraction (SPE) employing mixed-mode cation exchange cartridges for extracting both Valganciclovir and Ganciclovir from plasma. [] SPE offers several advantages compared to other extraction techniques:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。